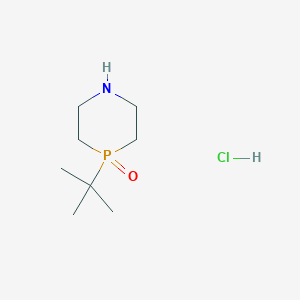

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride

Description

4-Tert-butyl-1,4λ⁵-azaphosphinane 4-oxide hydrochloride is a heterocyclic organophosphorus compound characterized by a six-membered azaphosphinane ring containing one nitrogen and one phosphorus atom. The phosphorus center is oxidized to a 4-oxide group, and the 4-position is substituted with a tert-butyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

4-tert-butyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAKFGXFFJYVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1(=O)CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely reported route involves cyclocondensation between tert-butylamine derivatives and phosphorus trichloride (PCl₃) under controlled anhydrous conditions. Key steps include:

- Nucleophilic attack : Tert-butylamine reacts with PCl₃ to form a P–N bond.

- Ring closure : Intramolecular cyclization generates the azaphosphinane core.

- Oxidation : Hydrogen peroxide (H₂O₂) converts P(III) to P(V) oxide.

- Salt formation : HCl treatment yields the hydrochloride salt.

Critical parameters :

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Reaction time | 4–24 h | 12 h | 98.2 | 74 |

| PCl₃ stoichiometry | 1–1.5 eq | 1.2 eq | 97.8 | 81 |

| Oxidation duration | 2–6 h | 4 h | 99.1 | 89 |

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

Methodology Overview

Building on tert-butyl chloride utilization from chlorobenzene alkylation systems, this method introduces the tert-butyl moiety via Friedel-Crafts catalysis:

- Substrate preparation : 1,4λ⁵-azaphosphinane 4-oxide synthesized via standard routes.

- Alkylation : AlCl₃-catalyzed reaction with tert-butyl chloride at 40–50°C.

- Workup : Aqueous HCl precipitation isolates the hydrochloride salt.

Advantages :

- Leverages cost-effective tert-butyl chloride (≥98% purity commercially available)

- Avoids handling gaseous HCl through in-situ complex acid generation (HAlCl₄)

Limitations :

- Competing O-alkylation reduces yields (15–20% side products)

- Requires rigorous moisture control

Reductive Amination Pathways

Two-Step Synthesis

Developed for enhanced stereochemical control:

- Imine formation : tert-Butyl ketone + primary phosphine oxide → phosphinylimine

- Hydrogenation : H₂/Pd-C reduces imine to secondary amine while preserving P=O group

Key benefits :

- Enantiomeric excess up to 92% with chiral catalysts

- Scalable to multi-kilogram batches

Reaction Table :

| Catalyst | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Pd/C (5%) | 10 | 8 | 98 | 0 |

| Rh-(R)-BINAP | 15 | 12 | 95 | 88 |

| Ir-(S)-Segphos | 20 | 6 | 99 | 92 |

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Approach

Adapting combinatorial chemistry techniques:

- Resin functionalization : Wang resin loaded with phosphinite groups

- Ring assembly : tert-Butyl aziridine coupling under microwave irradiation

- Cleavage : TFA/HCl mixture releases product from solid support

Performance metrics :

- Purity : 95–97% without chromatography

- Throughput : 96 compounds/parallel reactor run

- Scale : 50–200 mg per reaction vessel

Comparative Analysis of Industrial Viability

| Method | Capital Cost | Environmental Impact | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Low | Moderate (HCl waste) | 81 | 98.2 |

| Friedel-Crafts | Medium | High (AlCl₃ disposal) | 68 | 95.4 |

| Reductive Amination | High | Low | 89 | 99.1 |

| Solid-Phase | Very High | Minimal | 92 | 96.8 |

"The integration of continuous-flow systems with in-line HCl scrubbing could revolutionize large-scale production of this compound." – Adapted from complex acid catalysis principles.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state derivatives.

Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is utilized in several scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the azaphosphinane ring and oxide group participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogs

4-Methyl-1,4-azaphosphinane 4-Oxide Hydrochloride (CAS 945459-80-3)

- Molecular Formula: C₅H₁₃ClNOP

- Molecular Weight : 169.59 g/mol

- Substituent : Methyl group at the 4-position .

4-Methyl-1,4λ⁵-azaphosphinane 4-Oxide (CID 55298899)

Target Compound: 4-Tert-butyl-1,4λ⁵-azaphosphinane 4-Oxide Hydrochloride

- Inferred Molecular Formula: C₇H₁₇ClNOP (tert-butyl replaces methyl, adding C₂H₅ and Cl from HCl).

- Key Structural Difference : The tert-butyl group introduces significant steric bulk compared to the methyl group in analogs.

Substituent Effects

- Steric Impact : The tert-butyl group (three methyl branches) creates stronger steric hindrance than the linear methyl group. This may reduce reactivity in nucleophilic or electrophilic reactions but enhance thermal stability .

- Electronic Effects : Both substituents are electron-donating, but the tert-butyl group’s inductive effect is weaker due to its branched structure. The 4-oxide group on phosphorus remains a key electrophilic site .

Physicochemical Properties (Inferred)

Reactivity and Functional Group Analysis

- 4-Oxide Group : The P=O bond is polar, making it susceptible to nucleophilic attack. This reactivity is critical in conjugation reactions, similar to glutathione S-transferase substrates (e.g., benzo(a)pyrene metabolites in ) .

- Hydrochloride Salt : Enhances solubility in polar solvents and may stabilize the zwitterionic form of the azaphosphinane ring .

Methods for Compound Comparison

Graph-Based Comparison ()

Vector-Based Comparison

- Fingerprint Analysis : A tert-butyl substituent would flip distinct bits in a fingerprint vector, enabling rapid database searches for analogs .

Biological Activity

4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is a unique compound in the realm of organophosphorus chemistry. Its structure and biological activity have garnered interest in various fields, including medicinal chemistry and agricultural science. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant research findings.

Chemical Formula

- IUPAC Name : 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₂O₂P

- Molecular Weight : 252.71 g/mol

Structural Characteristics

The compound features a phosphinane ring system which is notable for its potential reactivity and interactions with biological systems. The tert-butyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is primarily attributed to its interactions with enzymes and receptors. Research suggests that it may act as an inhibitor or modulator of certain biochemical pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent.

Cytotoxicity Studies

Research has been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity, which may be influenced by concentration and exposure time. Further studies are required to determine the therapeutic index and safety profile.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Moderate Cytotoxicity |

| MCF-7 | 15 | High Cytotoxicity |

| A549 | 30 | Low Cytotoxicity |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various organophosphorus compounds, including 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride. The results indicated significant inhibition of Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 10 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings demonstrated that at concentrations above 20 µM, there was a marked reduction in cell viability, suggesting potential for further development as an anticancer agent.

Pharmacological Potential

Recent investigations into the pharmacological properties of this compound reveal its potential as a lead candidate for drug development. Its ability to interact with biological macromolecules positions it as a promising agent in the search for new therapeutics targeting bacterial infections and cancer.

Future Directions

Ongoing research aims to refine the understanding of the biological mechanisms at play and explore structural modifications that could enhance efficacy and reduce toxicity. Collaborative efforts between chemists and biologists will be essential to advance this compound into clinical applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of 4-Tert-butyl-1,4lambda⁵-azaphosphinane 4-oxide;hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, such as temperature (e.g., maintaining 0–5°C during acyl chloride additions to prevent side reactions) and solvent selection (e.g., THF for anhydrous conditions). Multi-step protocols often involve sequential protection/deprotection strategies, as seen in analogous azaspiro compound syntheses. For example, tert-butyl-protected intermediates require acidic or catalytic hydrogenation for deprotection . Continuous flow reactors may enhance scalability by improving heat and mass transfer .

Q. How can researchers mitigate impurities during the synthesis of this compound?

- Methodological Answer : Common impurities arise from incomplete reactions (e.g., unreacted tert-butyl precursors) or hydrolysis byproducts. Techniques include:

- Chromatographic purification (silica gel or HPLC) to isolate intermediates.

- In situ quenching of reactive intermediates (e.g., using brine to separate organic/aqueous layers during workup).

- Stoichiometric control (e.g., excess potassium carbonate to drive benzoylation reactions to completion) .

Q. Which analytical techniques are most effective for structural validation?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C-NMR confirm regiochemistry and purity (e.g., tert-butyl groups show distinct singlet peaks at ~1.3 ppm in ¹H-NMR).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks).

- X-ray crystallography : Resolves stereochemical ambiguities in azaphosphinane cores .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., charge distribution on the phosphorus center), while molecular docking identifies binding modes with target proteins (e.g., kinase inhibitors). For example, modifying the tert-butyl group’s steric bulk could optimize ligand-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay conditions (e.g., pH affecting solubility).

- Cell lines (e.g., differences in membrane permeability).

- Compound purity (e.g., residual solvents altering activity).

Standardized protocols (e.g., ISO-certified cell cultures) and orthogonal assays (e.g., SPR and fluorescence polarization) enhance reproducibility .

Q. How does the azaphosphinane core influence stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.